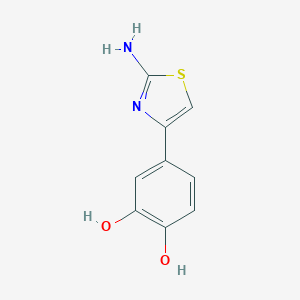

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

Description

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXERITWATISKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354066 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15386-52-4 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol: A Core Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol, a heterocyclic compound of significant interest in medicinal chemistry. This molecule uniquely combines two pharmacologically important scaffolds: the 2-aminothiazole core, a privileged structure found in numerous FDA-approved drugs[1][2], and the catechol moiety, a versatile pharmacophore known for its diverse biological activities and presence in several pharmaceuticals.[3][4] We present a detailed, field-proven synthetic protocol based on the classical Hantzsch thiazole synthesis, discuss the rationale behind the experimental choices, and outline a comprehensive characterization workflow using modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, providing the necessary technical insights to synthesize, verify, and utilize this valuable chemical entity.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach for developing novel therapeutic agents. The title compound, 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol, exemplifies this strategy by merging the 2-aminothiazole ring with a catechol system.

-

The 2-Aminothiazole Core: This five-membered heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to participate in a wide range of biological interactions. It is a key structural component in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] Its prevalence in clinically successful drugs like Dasatinib underscores its importance as a "privileged structure."[2]

-

The Catechol Moiety: As a 1,2-dihydroxybenzene system, catechol is a fundamental building block for a vast array of complex pharmaceutical molecules.[7] It is found in neurotransmitters and is integral to the synthesis of agents for treating cardiovascular and neurological disorders.[8] The catechol group's ability to act as an antioxidant and metal chelator also contributes to its wide-ranging biological effects.[9]

The conjugation of these two moieties in a single molecule creates a compound with a high potential for diverse biological activities, making it a compelling target for synthesis and evaluation in drug development programs.

Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

The most direct and widely adopted method for the construction of the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis .[9][10] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, the key reactants are 2-bromo-1-(3,4-dihydroxyphenyl)ethanone and thiourea.

Synthetic Pathway

The synthesis follows a two-step logical path, starting from a commercially available catechol derivative, 3',4'-dihydroxyacetophenone.

-

α-Bromination of the Ketone: The first step is the selective bromination at the α-carbon of the acetophenone.

-

Hantzsch Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea to form the 2-aminothiazole ring in a one-pot reaction.

Caption: Synthetic workflow for 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol.

Causality Behind Experimental Choices

-

Reactant Selection:

-

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone: This α-haloketone provides the C4 and C5 atoms of the thiazole ring and attaches the catechol moiety at the correct position. Bromine is chosen as the halogen for its optimal reactivity; chloroacetophenones can be less reactive, while iodo- variants may be less stable.

-

Thiourea: This is the simplest and most common thioamide used in Hantzsch synthesis to install the 2-amino group. It provides the sulfur atom and both nitrogen atoms of the final heterocyclic system.[11]

-

-

Solvent and Conditions:

-

Ethanol: Ethanol is an ideal solvent for this reaction. It readily dissolves both thiourea and the α-bromoketone, is polar enough to facilitate the ionic intermediates, and has a suitable boiling point for refluxing the reaction to completion without requiring high-pressure apparatus.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, ensuring a reasonable reaction rate and high yield.[5]

-

-

Work-up and Purification:

-

Neutralization: The initial product often precipitates as a hydrobromide salt. Neutralization with a weak base like sodium bicarbonate or sodium carbonate deprotonates the thiazole ring system, yielding the free base which is typically less soluble in the reaction medium, facilitating its isolation.[12]

-

Recrystallization: This is a standard and effective method for purifying the final product, removing unreacted starting materials and soluble by-products.

-

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone

-

Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (for HBr gas), dissolve 3',4'-dihydroxyacetophenone (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (3.4 mL, 65.7 mmol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over 30-45 minutes with continuous stirring. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove acetic acid and HBr, and then dry under vacuum. The crude 2-bromo-1-(3,4-dihydroxyphenyl)ethanone can be used directly in the next step or recrystallized from an ethanol/water mixture if higher purity is required.

Step 2: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 2-bromo-1-(3,4-dihydroxyphenyl)ethanone (from Step 1, ~65.7 mmol) and thiourea (5.5 g, 72.3 mmol, 1.1 equivalents).

-

Dissolution: Add absolute ethanol (150 mL) to the flask and stir the suspension.

-

Cyclocondensation: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the reaction progress using TLC.

-

Isolation of Product: Cool the reaction mixture to room temperature. The product, likely the hydrobromide salt, may begin to precipitate. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7-8). This will precipitate the free base of the target compound.

-

Purification: Filter the resulting solid precipitate, wash it with cold water, and then with a small amount of cold ethanol to remove impurities.

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C to yield 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol as a solid.

Characterization of the Final Product

A rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are standard for this purpose.

Caption: A comprehensive workflow for the characterization of the title compound.

Predicted Spectroscopic Data

The following table summarizes the expected data from key analytical techniques. This serves as a self-validating system; the experimental data must align with these predictions to confirm the product's identity.

| Technique | Expected Observations | Rationale / Interpretation |

| ¹H NMR | δ 9.0-9.5 ppm (broad s, 2H): Phenolic -OH. δ 7.1-7.3 ppm (m, 3H): Aromatic protons on the catechol ring. δ 6.9-7.1 ppm (s, 2H): -NH₂ protons (D₂O exchangeable). δ 6.7-6.9 ppm (s, 1H): Thiazole C5-H. | The chemical shifts are typical for protons in these environments. The catechol protons will show a specific splitting pattern (e.g., d, dd). The amino protons are often broad and will disappear upon adding a drop of D₂O. The thiazole proton at the 5-position appears as a singlet.[4][11] |

| ¹³C NMR | δ ~168 ppm: Thiazole C2 (bonded to -NH₂). δ ~145-150 ppm: Thiazole C4 and Catechol C-OH carbons. δ ~110-130 ppm: Remaining aromatic and thiazole carbons. | The chemical shifts are characteristic for carbon atoms in these electronic environments. The C2 of the aminothiazole is typically the most downfield carbon in the ring.[4][13] |

| FTIR (cm⁻¹) | 3400-3200 (broad): O-H stretch (catechol) and N-H stretch (amino group). 3100-3000: Aromatic C-H stretch. ~1620: C=N stretch (thiazole ring). 1500-1580: Aromatic C=C stretch. ~1250: C-O stretch (phenolic). | These absorption bands correspond to the key functional groups present in the molecule. The broad O-H and N-H bands are particularly diagnostic.[14] |

| Mass Spec. | [M+H]⁺ at m/z = 209.04 | Corresponds to the exact mass of the protonated molecule (C₉H₉N₂O₂S⁺), confirming the molecular formula.[8] |

| HPLC | Single sharp peak | A single peak in a reversed-phase HPLC analysis indicates high purity of the final compound.[15] |

Conclusion and Future Directions

This guide has outlined a robust and reliable pathway for the synthesis and characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol. The Hantzsch thiazole synthesis provides an efficient method for constructing this molecule from readily available precursors. The detailed characterization workflow ensures that researchers can confidently verify the identity and purity of their synthesized material.

The unique structural combination of a 2-aminothiazole and a catechol moiety makes this compound a highly attractive scaffold for further derivatization and biological screening. Future work could involve modifying the amino group or the catechol hydroxyls to explore structure-activity relationships (SAR) and develop new lead compounds for a variety of therapeutic targets, including kinases, microbial enzymes, and pathways involved in oxidative stress.

References

- Vertex AI Search. Medicinal chemistry of catechol, a versatile pharmacophore.

-

SynArchive. Hantzsch Thiazole Synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (PDF) CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY. Retrieved January 12, 2026, from [Link]

-

PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Catechol in Modern Pharmaceutical Synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved January 12, 2026, from [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 12, 2026, from [Link]

-

PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved January 12, 2026, from [Link]

-

ResearchGate. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. Retrieved January 12, 2026, from [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Retrieved January 12, 2026, from [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. Retrieved January 12, 2026, from [Link]

-

JOCPR. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved January 12, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 12, 2026, from [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved January 12, 2026, from [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved January 12, 2026, from [Link]

-

PubChem. 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol. Retrieved January 12, 2026, from [Link]

-

Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved January 12, 2026, from [Link]

-

PubChem. 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol. Retrieved January 12, 2026, from [Link]

-

PubMed Central. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. Retrieved January 12, 2026, from [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Retrieved January 12, 2026, from [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved January 12, 2026, from [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved January 12, 2026, from [Link]

-

PubMed. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. excli.de [excli.de]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. synarchive.com [synarchive.com]

- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"physicochemical properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol"

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol, a heterocyclic compound featuring both an aminothiazole ring and a catechol moiety. These structural motifs are prevalent in numerous biologically active molecules, making a thorough understanding of this compound's properties crucial for its potential application in drug discovery and development. This document details the theoretical and experimental basis for characterizing its lipophilicity (logP), ionization constants (pKa), and aqueous solubility. Included are detailed, field-proven experimental protocols, data presentation tables, and workflow diagrams to guide researchers in the empirical determination of these critical parameters. The narrative emphasizes the causal reasoning behind experimental design, ensuring a foundation of scientific integrity and reproducibility.

Introduction: The Scientific Imperative

In modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant weight. The journey from a biologically active "hit" to a clinically effective therapeutic is governed by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These pharmacokinetic behaviors are, in turn, dictated by fundamental physicochemical properties.

The subject of this guide, 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol, combines two pharmacologically significant scaffolds:

-

2-Aminothiazole: A privileged structure found in numerous FDA-approved drugs, known for its ability to form key hydrogen bond interactions with biological targets.

-

Catechol (benzene-1,2-diol): A functional group known for its metal-chelating properties and its role as a structural alert in medicinal chemistry, often associated with metabolic liabilities but also present in several therapeutic agents.

The interplay of these two moieties creates a unique physicochemical profile. Characterizing properties such as lipophilicity, acidity/basicity, and solubility is not a mere data collection exercise; it is a critical step in predicting the molecule's behavior in a biological system, guiding formulation strategies, and anticipating potential safety issues. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this and structurally related compounds.

Compound Identification and Structure

A precise understanding of the molecule's identity is the bedrock of any scientific investigation.

-

IUPAC Name: 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol[1]

-

CAS Number: 15386-52-4[1]

-

Chemical Structure:

Key Physicochemical Properties and Their Determinants

The following properties are critical predictors of a compound's pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is arguably the most important physicochemical parameter in drug design. It governs membrane permeability, plasma protein binding, and metabolic clearance. It is expressed as the logarithm of the partition coefficient (P).

For 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol, the predicted lipophilicity is:

-

XLogP3: 1.6[1]

This moderately lipophilic value suggests the compound may have a reasonable balance between aqueous solubility and membrane permeability. However, this is a computed value. Experimental verification is essential, as intramolecular hydrogen bonding and the ionization state at a given pH can significantly influence the measured value (logD). The gold-standard method for this determination is the shake-flask method.[4][5]

Acidity and Basicity (pKa)

The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The ionization state profoundly impacts solubility, receptor binding, and cell penetration. This compound possesses multiple ionizable centers:

-

Acidic Centers: The two phenolic hydroxyl groups of the catechol moiety are weakly acidic.

-

Basic Center: The exocyclic amino group on the thiazole ring is basic.

The overall charge of the molecule will change dramatically across the physiological pH range, influencing its interactions. For instance, at intestinal pH, the amino group will likely be protonated (cationic), enhancing aqueous solubility but potentially hindering passive diffusion across the gut wall. Spectrophotometric titration is a robust method for determining pKa values, provided the compound has a chromophore near the ionization site, which is the case here.[6][7][8]

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption. Insufficient solubility is a primary cause of failure for many drug candidates. The solubility of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol is expected to be highly pH-dependent due to its multiple ionizable groups.[9] At low pH, protonation of the amino group should increase solubility, while at high pH, deprotonation of the phenolic groups to form phenates should also enhance solubility. A minimum in solubility is expected around the isoelectric point. The classic shake-flask method is the definitive technique for measuring thermodynamic equilibrium solubility.[9][10]

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the experimental determination of key properties.

Protocol: Determination of Partition Coefficient (logP/logD) via Shake-Flask Method

This protocol determines the n-octanol/water partition coefficient, the industry standard for lipophilicity measurement.[4][5][11]

Causality: The shake-flask method directly measures the partitioning of the analyte between two immiscible phases after they have reached thermodynamic equilibrium.[4] Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the final concentration.[5]

Methodology:

-

Solvent Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 to determine logD).[11] Mix equal volumes of the buffer and n-octanol in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[12]

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[11][12]

-

Partitioning: In a suitable vessel (e.g., a glass vial), add a defined volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution. The final concentration should be detectable in both phases, and the volume of co-solvent (DMSO) should be minimal (<1%).

-

Equilibration: Seal the vessel and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).[12]

-

Phase Separation: Centrifuge the vessel to ensure a sharp separation between the aqueous and octanolic phases.[5]

-

Sampling: Carefully withdraw an aliquot from the center of each phase, avoiding the interface.[4]

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogD is the base-10 logarithm of this ratio.

Protocol: Determination of pKa via UV-Vis Spectrophotometry

Causality: This method leverages the Beer-Lambert law.[6] As the pH of the solution changes, the ionization state of the molecule shifts. If the chromophore is close to an ionizable group, the protonated and deprotonated species will have different molar absorptivities, resulting in a pH-dependent change in the UV-Vis spectrum. By plotting absorbance at a specific wavelength versus pH, a sigmoidal curve is generated, from which the pKa (the inflection point) can be determined.[8]

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength (e.g., 0.1 M, adjusted with KCl).[7]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[7]

-

Spectral Acquisition (Extreme pH): Prepare two solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated, and one at a very high pH (e.g., pH 12) where it is fully deprotonated. Record the full UV-Vis spectrum for both to identify the wavelengths of maximum absorbance difference.

-

Titration: In a series of cuvettes or a 96-well plate, add a fixed volume of each buffer solution.[7] Add an identical, small aliquot of the compound stock solution to each well/cuvette to achieve a constant final concentration.

-

Measurement: Measure the absorbance of each solution at the predetermined wavelength(s).

-

Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions.

-

pKa Calculation: Fit the resulting data to a sigmoidal dose-response equation using non-linear regression software. The pH at the inflection point of the curve corresponds to the pKa.[7] Multiple inflection points will be observed if the pKa values of the different functional groups are sufficiently separated.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method

Causality: This method measures the thermodynamic equilibrium solubility, which is defined as the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with an excess of the solid compound present.[9] Temperature control is vital as solubility is temperature-dependent.[10]

Methodology:

-

Preparation: Add an excess amount of the solid test compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (24-72 hours) to allow the system to reach equilibrium.[13]

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). The system is at equilibrium when the measured concentration no longer increases.

-

Sample Separation: Once equilibrium is confirmed, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

-

Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy against a calibration curve).[9]

-

Reporting: The resulting concentration is reported as the equilibrium solubility at the specified pH and temperature.

Summary of Physicochemical Data

This table summarizes the available and predicted data for the compound. Experimental determination is strongly recommended to validate these values.

| Property | Value / Parameter | Source / Method | Significance in Drug Development |

| Molecular Formula | C₉H₈N₂O₂S | - | Fundamental Identity |

| Molecular Weight | 208.24 g/mol | Calculated | Influences diffusion and permeability. |

| logP (predicted) | 1.6 | XLogP3 (PubChem)[1] | Predicts membrane permeability and lipophilic interactions. |

| pKa (predicted) | Acidic (Phenols), Basic (Amino) | Chemical Structure | Determines ionization state, impacting solubility and binding. |

| Aqueous Solubility | pH-dependent | Shake-Flask Method | Critical for absorption and formulation. |

| Hydrogen Bond Donors | 4 | PubChem[1] | Potential for strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | PubChem[1] | Potential for strong interactions with biological targets. |

| Rotatable Bonds | 1 | PubChem[1] | Low conformational flexibility. |

Conclusion and Future Directions

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol presents a physicochemical profile characteristic of many small-molecule drug candidates. Its predicted moderate lipophilicity and multiple ionizable groups suggest that its ADME properties will be highly sensitive to pH. The experimental protocols detailed in this guide provide a robust framework for empirically characterizing the compound's logD, pKa, and solubility profile.

Obtaining these experimental data is a non-negotiable next step for any research program involving this molecule. The results will be instrumental in:

-

Building reliable Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models.

-

Guiding the design of analogs with optimized ADME characteristics.

-

Developing suitable formulations for in vitro and in vivo testing.

-

Interpreting biological activity data in the context of target site concentration.

By systematically applying these principles and methodologies, researchers can effectively de-risk the development path for this and other promising compounds, bridging the gap between molecular discovery and therapeutic reality.

References

-

Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

-

LogP / LogD shake-flask method. (2024-09-23). Protocols.io. [Link]

-

Franco, P., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023-05-04). Defense Technical Information Center. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018-07-02). World Health Organization. [Link]

-

Experiment 5: Spectrophotometric Determination of Pka. (2019-09-26). Scribd. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). International Journal of Pharmaceutical Sciences and Research. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol. PubChem, National Center for Biotechnology Information. [Link]

-

Lin, G., et al. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

-

van der Water, B. E., et al. Development of Methods for the Determination of pKa Values. PMC, National Center for Biotechnology Information. [Link]

-

Shake Flask logK. (2017-03-06). Lokey Lab Protocols. [Link]

-

LogP / LogD shake-flask method v1. (2020). ResearchGate. [Link]

-

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol. PubChem, National Center for Biotechnology Information. [Link]

-

4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023-08-13). International Research Journal of Pharmacy and Medical Sciences. [Link]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024-10-01). PMC, National Center for Biotechnology Information. [Link]

-

4-(2-Aminothiazol-4-yl)benzene-1,3-diol. Barcelona Fine Chemicals. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. (2022-01-20). Biopolymers and Cell. [Link]

-

In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. [Link]

-

In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022-01-20). ResearchGate. [Link]

-

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol. PubChemLite. [Link]

-

Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol. (2025-08-05). ResearchGate. [Link]

Sources

- 1. 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol | C9H8N2O2S | CID 762762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. chemagine.co.uk [chemagine.co.uk]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 4-(2-amino-4-thiazolyl)-1,2-benzenediol (CAS Number: 15386-52-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-amino-4-thiazolyl)-1,2-benzenediol (CAS No. 15386-52-4), a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, spectral characterization, potential mechanisms of action, and relevant applications, offering valuable insights for researchers in the field.

Core Molecular Attributes and Physicochemical Properties

4-(2-amino-4-thiazolyl)-1,2-benzenediol is an organic compound featuring a catechol (1,2-benzenediol) moiety linked to a 2-aminothiazole ring.[1] This unique structural combination imparts a range of chemical and biological properties. The catechol group is known for its ability to participate in redox reactions and chelate metals, while the 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.

Table 1: Physicochemical Properties of 4-(2-amino-4-thiazolyl)-1,2-benzenediol

| Property | Value | Source |

| CAS Number | 15386-52-4 | [1] |

| Molecular Formula | C₉H₈N₂O₂S | [1] |

| Molecular Weight | 208.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 235-236 °C | [1] |

| Synonyms | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol, 4-(3,4-Dihydroxyphenyl)-1,3-thiazol-2-amine | [1] |

Synthesis and Chemical Reactivity

The primary synthetic route to 4-(2-amino-4-thiazolyl)-1,2-benzenediol is the Hantzsch thiazole synthesis.[2][3] This classical method involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of this specific compound, the likely precursors are 2-chloro-1-(3,4-dihydroxyphenyl)ethanone and thiourea. The catechol hydroxyl groups may require protection during the synthesis to prevent unwanted side reactions.

Diagram 1: Proposed Hantzsch Synthesis of 4-(2-amino-4-thiazolyl)-1,2-benzenediol

Caption: Proposed synthetic pathway via Hantzsch reaction.

The catechol moiety makes the molecule susceptible to oxidation, potentially forming quinone species. This reactivity is crucial for its biological activity but also poses challenges for its stability and formulation. The amino group on the thiazole ring can be a site for further functionalization to modulate the compound's properties.

Spectral Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 4-(2-amino-4-thiazolyl)-1,2-benzenediol.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the catechol ring, the proton on the thiazole ring, and the exchangeable protons of the amino and hydroxyl groups. The splitting patterns of the aromatic protons can confirm the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nine carbon atoms in the molecule, including the carbons of the benzene and thiazole rings, and the carbon atoms bearing the hydroxyl and amino groups.[1]

3.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can confirm the elemental composition.

3.3. Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amino), C=N, and C=C stretching vibrations, confirming the presence of the key functional groups.[4]

Biological Activity and Potential Therapeutic Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[2] Derivatives of this class have shown promise as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

4.1. Kinase Inhibition Many 2-aminothiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6] The specific kinase targets of 4-(2-amino-4-thiazolyl)-1,2-benzenediol would need to be elucidated through dedicated screening and mechanistic studies. The catechol moiety might contribute to binding at the ATP-binding site of kinases through hydrogen bonding interactions.

Diagram 2: Potential Mechanism of Kinase Inhibition

Caption: Hypothetical kinase inhibition by the compound.

4.2. Antimicrobial Activity The thiazole ring is a component of several antimicrobial agents. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[7][8] The catechol group may also contribute to antimicrobial effects through the generation of reactive oxygen species or by interfering with metal homeostasis in microbial cells.

4.3. In Vitro and In Vivo Studies While specific in vitro and in vivo data for 4-(2-amino-4-thiazolyl)-1,2-benzenediol are not extensively reported in publicly available literature, studies on structurally related (4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor activity in both cell culture and animal models.[9][10] These studies suggest that the broader class of compounds can generate DNA adducts in sensitive tumor cells, leading to cell death. Further investigation is required to determine if 4-(2-amino-4-thiazolyl)-1,2-benzenediol shares this mechanism.

Analytical Methodologies

For the quantitative analysis of 4-(2-amino-4-thiazolyl)-1,2-benzenediol in various matrices, such as biological fluids or pharmaceutical formulations, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.

5.1. Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of the compound; likely in the range of 254-280 nm.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[11]

Safety and Toxicology

The safety profile of 4-(2-amino-4-thiazolyl)-1,2-benzenediol has not been extensively documented. However, based on its structure, potential hazards include skin and eye irritation. The GHS classification from PubChem indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] As with any novel chemical entity, appropriate personal protective equipment should be used during handling, and comprehensive toxicological studies are necessary to establish a full safety profile before any in vivo applications.

Conclusion and Future Directions

4-(2-amino-4-thiazolyl)-1,2-benzenediol is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methods, and its structure suggests a potential for diverse biological activities, particularly in the areas of oncology and infectious diseases. Future research should focus on:

-

Optimization of the synthetic route to improve yield and purity.

-

Comprehensive spectral and structural elucidation.

-

Extensive screening to identify specific biological targets and mechanisms of action.

-

In-depth in vitro and in vivo studies to evaluate its therapeutic potential and safety profile.

This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing molecule.

References

-

PubChem. 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol. National Center for Biotechnology Information. Available from: [Link]

-

Horn, H. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

- El-Sayed, N. N. E., et al.

- Chimenti, F., et al. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. 2012, 55(21), 9345-9363.

- Basavanakatti, V. S., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. 2024, 18(1), 220.

- Jadhav, S. D., et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. 2015, 7(3), 1345-1353.

- Basavanakatti, V. S., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports. 2024, 14, 220.

- Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987, 639-643.

- El-Sayed, N. N. E., et al. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Journal of Saudi Chemical Society. 2014, 18(5), 579-585.

- Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987, 639-643.

- Das, J., et al. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. 2006, 49(23), 6819-6832.

- Głowacka, E., et al.

- Farmer, L. J., et al. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. 2008, 18(23), 6231-6235.

- Rao, C. V., et al. Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2013, 5(2), 181-184.

- Kalinowski, H. O., Berger, S., & Braun, S. 5 Combination of 1H and 13C NMR Spectroscopy. In 13C NMR Spectroscopy (pp. 197-238). John Wiley & Sons, Ltd.

- El-Faham, A., et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024, 39(1), 2307873.

-

Starks, C. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. 2021. Available from: [Link]

- Basavanakatti, V. S., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. 2024, 18(1), 220.

- Kumar, A., et al. The Pharmaceutical and Chemical Journal, 2025, 12(4):163-167 Review Article Method Development and Validation of Test Method usi. The Pharmaceutical and Chemical Journal. 2025, 12(4), 163-167.

- Cirillo, P. F., et al. Thiazolyl-based compounds useful as kinase inhibitors. EP1594854A4. 2005.

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

- Glamočlija, J., et al.

- Bradshaw, T. D., et al. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British Journal of Cancer. 2003, 88(3), 470-477.

- Mahmood, A. A. R., & Kubba, N. A. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. 2018, 10(2), 108-113.

- Silveira, G. P., et al. Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens. European Journal of Medicinal Chemistry. 2019, 182, 111634.

- Bradshaw, T. D., et al. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. British Journal of Cancer. 1998, 78(4), 421-429.

- Kumar, G. S., et al. Synthesis and antimicrobial activity of novel 4- amino benzamide derived 1,2,3 - triazole linked pyrazolines. International Journal of Pharmaceutical Sciences and Research. 2021, 12(4), 2259-2267.

- Shoblock, J. R., et al. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology. 2010, 208(2), 265-277.

- Patel, N. B., & Patel, H. R. Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science. 2013, 3(11), 061-066.

- Beharry, Z., et al. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells. Molecular Cancer Therapeutics. 2009, 8(6), 1473-1482.

- Matysiak, J., et al. In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues. Bioorganic Chemistry. 2014, 54, 8-15.

- Wawer, I., et al. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Pharmacological Reports. 2018, 70(4), 785-792.

- Ko, K. Y., et al. Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Analytical Science & Technology. 2021, 34(4), 160-171.021, 34(4), 160-171.

Sources

- 1. forskning.ruc.dk [forskning.ruc.dk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Mechanism of Action of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

Introduction

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is characterized by the fusion of two key pharmacophores: a 2-aminothiazole ring and a catechol (benzene-1,2-diol) moiety. The 2-aminothiazole scaffold is a "privileged" structure, found in a wide array of biologically active molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[1] The catechol group is also a critical component of many endogenous and synthetic molecules, known for its ability to interact with various enzymes and participate in redox reactions.

This technical guide provides a comprehensive overview of the plausible mechanisms of action for 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol, drawing upon its structural features and the established biological activities of related compounds. We will delve into its potential as an inhibitor of key enzymes such as Catechol-O-Methyltransferase (COMT), tyrosinase, and Monoamine Oxidase (MAO), as well as its antioxidant and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed experimental protocols to investigate these mechanisms.

I. Potential Mechanism of Action: Enzyme Inhibition

The chemical architecture of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol suggests its potential to interact with and inhibit several classes of enzymes. The catechol moiety, in particular, is a well-established structural motif for enzyme binding, especially to those that process catecholamines or other phenolic substrates.

A. Catechol-O-Methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines, such as dopamine, norepinephrine, and epinephrine.[2] By methylating the hydroxyl groups of catechols, COMT plays a significant role in neurotransmitter degradation.[2] Inhibitors of COMT are of particular therapeutic interest, especially in the treatment of Parkinson's disease, where they are used to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain.[3]

The catechol structure of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol makes it a strong candidate for a COMT inhibitor. The two adjacent hydroxyl groups on the benzene ring can mimic the endogenous substrates of COMT, allowing the molecule to bind to the active site and potentially inhibit its methyltransferase activity.

Proposed Signaling Pathway: COMT Inhibition

Caption: Proposed mechanism of COMT inhibition by 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol.

B. Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[4] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin whitening applications.[6][7]

The catechol group of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol can act as a substrate mimic for tyrosinase, potentially leading to competitive or non-competitive inhibition.[8] Furthermore, some thiazole derivatives have also been reported as tyrosinase inhibitors, suggesting a synergistic role of both structural motifs in the inhibitory activity.[4]

Proposed Signaling Pathway: Tyrosinase Inhibition

Caption: Proposed mechanism of tyrosinase inhibition by 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol.

C. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[9] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[9] There are two main isoforms, MAO-A and MAO-B, with different substrate specificities and inhibitor sensitivities. Several studies have explored thiazole derivatives as potential MAO inhibitors.[10][11] The combination of the thiazole ring with the catechol moiety in 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol presents a novel scaffold for potential MAO inhibition.

II. Antioxidant and Cytotoxic Activities

A. Antioxidant Properties

The catechol group is a well-known antioxidant pharmacophore due to its ability to donate hydrogen atoms and scavenge free radicals.[12] Thiazole derivatives have also been reported to possess antioxidant activities.[13][14] Therefore, 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol is expected to exhibit significant antioxidant properties, which could contribute to its overall biological profile by mitigating oxidative stress-related cellular damage.

B. Cytotoxic and Anticancer Potential

The 2-aminothiazole scaffold is present in numerous anticancer agents.[13] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The presence of this privileged scaffold in 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol suggests that it may possess cytotoxic activity against cancer cell lines.

III. Experimental Protocols

To empirically validate the proposed mechanisms of action, a series of in vitro assays are recommended. The following section provides detailed, step-by-step methodologies for key experiments.

A. COMT Inhibition Assay

This protocol is adapted from a fluorometric assay for COMT activity.[15]

Experimental Workflow: COMT Inhibition Assay

Caption: Workflow for a typical in vitro COMT inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

Prepare solutions of recombinant human COMT enzyme, the substrate (e.g., esculetin or another suitable fluorogenic substrate), and the co-factor S-adenosyl-L-methionine (SAM) in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, COMT enzyme, and various concentrations of the test compound.

-

Include a positive control (a known COMT inhibitor like tolcapone) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate and SAM.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding an acidic solution).

-

-

Data Analysis:

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

B. Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome formation.[6][16][17]

Experimental Workflow: Tyrosinase Inhibition Assay

Caption: Workflow for an in vitro tyrosinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol in DMSO.

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Prepare solutions of mushroom tyrosinase and L-DOPA in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound.

-

Include a positive control (e.g., kojic acid) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of reaction (change in absorbance per unit time) for each concentration.

-

Calculate the percentage of tyrosinase inhibition.

-

Determine the IC50 value from the dose-response curve.

-

C. Monoamine Oxidase (MAO) Inhibition Assay

This protocol utilizes a commercially available luminescent assay, such as the MAO-Glo™ Assay.[3][7][18]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol in DMSO.

-

Reconstitute the MAO-Glo™ Assay reagents (MAO substrate, Luciferin Detection Reagent) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a white, opaque 96-well microplate, add the appropriate MAO reaction buffer, recombinant human MAO-A or MAO-B enzyme, and various concentrations of the test compound.

-

Include a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a negative control (DMSO vehicle).

-

Add the luminogenic MAO substrate to all wells.

-

Incubate at room temperature for 1 hour.

-

Add the Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of MAO inhibition.

-

Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

-

D. DPPH Radical Scavenging Assay

This is a common method to evaluate antioxidant activity.[12][19]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol in methanol or ethanol.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add various concentrations of the test compound.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Add the DPPH solution to all wells.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

E. MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][20]

Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., A549, MCF-7) in the appropriate medium.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell viability.

-

IV. Summary and Future Directions

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol is a molecule with a high potential for diverse biological activities due to the presence of the 2-aminothiazole and catechol moieties. The most probable mechanisms of action include the inhibition of COMT, tyrosinase, and MAO, along with antioxidant and cytotoxic effects. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these potential mechanisms.

Future research should focus on conducting these in vitro assays to generate empirical data on the compound's potency and selectivity. Subsequent studies could involve more in-depth mechanistic investigations, such as enzyme kinetics, molecular docking studies to understand binding interactions, and evaluation in cellular and animal models to assess its therapeutic potential. The multifaceted nature of this compound makes it a promising lead for the development of novel therapeutics for a range of diseases.

References

-

Promega Corporation. MAO-Glo™ Assay Protocol.

-

BenchChem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. 2025.

-

Bio-protocol. Tyrosinase inhibition assay.

-

MDPI. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules. 2022.

-

Promega Corporation. MAO-Glo™ Assay Systems.

-

Abcam. Tyrosinase Inhibitor Screening Assay Kit (Colorimetric).

-

National Center for Biotechnology Information. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Int J Mol Sci. 2021;22(2):899.

-

Promega Corporation. MAO-Glo(TM) Assay Technical Bulletin #TB345.

-

Active Concepts. Tyrosinase Inhibition Assay. 2023.

-

Sigma-Aldrich. Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.

-

National Center for Biotechnology Information. Tyrosinase Inhibitors: A Perspective. Int J Mol Sci. 2023;24(15):12245.

-

Promega Corporation. The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes. 2006;93:11-14.

-

protocols.io. MTT assay protocol. 2023.

-

Abcam. MTT assay protocol.

-

National Center for Biotechnology Information. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Sci Rep. 2020;10:1107.

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

-

MDPI. Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. Chemistry. 2023;5(4):2793-2804.

-

MDPI. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules. 2024;29(15):3591.

-

National Center for Biotechnology Information. A comprehensive review on tyrosinase inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):49-69.

-

Sigma-Aldrich. ENZYMATIC ASSAY OF CATECHOL O-METHYL TRANSFERASE.

-

National Center for Biotechnology Information. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Analyst. 2020;145(10):3463-3477.

-

Wiley Online Library. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. ChemMedChem. 2023;18(17):e202300222.

-

Cloud-Clone Corp. ELISA Kit for Catechol-O-Methyltransferase (COMT).

-

National Center for Biotechnology Information. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochem Cytobiol. 2011;49(3):496-503.

-

Checkpoint Lab. MTT Cell Assay Protocol.

-

ACS Publications. Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. Inorg Chem. 2023;62(43):17698-17711.

-

MyBioSource. Rat COMT(Catechol-O-Methyltransferase) ELISA Kit.

-

BOC Sciences. Monoamine Oxidase Inhibitor Compounds List.

-

National Center for Biotechnology Information. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. J Enzyme Inhib Med Chem. 2017;32(1):108-143.

-

PubMed. Synthesis and Evaluation of 2(3H)-thiazole Thiones as Tyrosinase Inhibitors. Chem Biol Drug Des. 2012;80(5):747-53.

-

MDPI. DPPH Radical Scavenging Assay. Antioxidants. 2023;12(11):1985.

-

National Center for Biotechnology Information. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules. 2025;30(6):1345.

-

National Center for Biotechnology Information. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. Antioxidants (Basel). 2024;13(4):428.

-

MDPI. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Int J Mol Sci. 2024;25(13):6985.

-

PubMed. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. Farmaco. 1999;54(8):536-45.

-

PubMed. Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. Arch Pharm (Weinheim). 2013;346(9):646-55.

-

RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Adv. 2025;15:18386-18395.

-

PubChem. 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol.

-

Drugs.com. List of MAO inhibitors + Uses & Side Effects. 2024.

-

National Center for Biotechnology Information. KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation. J Cutan Med. 2025;9(5):174-183.

-

MDPI. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules. 2020;25(21):5173.

Sources

- 1. MTT (Assay protocol [protocols.io]

- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. activeconceptsllc.com [activeconceptsllc.com]

- 6. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. content.abcam.com [content.abcam.com]

- 18. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Aminothiazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Novel Aminothiazole Derivatives

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 2-aminothiazole moiety has emerged as a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide array of pharmacological effects.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities of novel aminothiazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. The versatility of the aminothiazole core, which allows for extensive chemical modification, has made it a cornerstone in the development of therapeutics for a range of human diseases.[3][4]

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent cytotoxicity against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[5][6] The anticancer prowess of this scaffold is exemplified by clinically approved drugs like Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of aminothiazole derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis. A primary mechanism is the inhibition of various protein kinases , which are crucial regulators of cell signaling pathways.[7][8]

-

Aurora Kinase Inhibition: Overexpression of Aurora kinases is a common feature in many cancers and is associated with mitotic abnormalities. Certain aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, leading to cell cycle arrest and apoptosis.[8]

-

Tyrosine Kinase Inhibition: As exemplified by Dasatinib, aminothiazole-containing compounds can effectively inhibit tyrosine kinases like BCR-ABL and Src family kinases, which are critical drivers in certain leukemias and solid tumors.[6]

-

Tubulin Polymerization Inhibition: Some derivatives exert their cytotoxic effects by targeting the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.

| Compound ID | R1 (at C4/C5) | R2 (at N2) | Target Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | H | H1299 (Lung) | > 50 | [9] |

| 1b | 4-Chlorophenyl | H | H1299 (Lung) | 15.8 | [9] |

| 1c | Phenyl | Benzoyl | SHG-44 (Glioma) | 20.1 | [9] |

| 1d | 4-(tert-butyl) | N-(5-benzyl) | HeLa (Cervical) | 1.6 | [10] |

-

Substitution on the thiazole ring: The introduction of bulky or aromatic groups at the C4 and C5 positions can significantly influence potency.

-

Substitution on the 2-amino group: Acylation or arylation of the amino group is a common strategy to enhance anticancer activity. The nature of the substituent can modulate target selectivity and pharmacokinetic properties.[11]

Experimental Workflow: Assessing Anticancer Potency

A typical workflow to evaluate the anticancer activity of novel aminothiazole derivatives involves a series of in vitro assays.

Caption: Inhibition of inflammatory pathways by aminothiazole derivatives.

Experimental Approach: In Vitro Cartilage Degradation Model

To assess the anti-inflammatory and chondroprotective effects, an in vitro model using cartilage explants is often employed. [12]

-

Cartilage Explant Culture: Harvest cartilage explants from an animal source (e.g., porcine) and culture them in a suitable medium.

-

Induction of Inflammation: Treat the explants with an inflammatory cytokine, such as Interleukin-1 beta (IL-1β), to induce cartilage degradation.

-

Compound Treatment: Co-treat the explants with the aminothiazole derivatives at various concentrations.

-

Biochemical Analysis: After a defined incubation period, measure the levels of nitric oxide (using the Griess assay) and glycosaminoglycans (GAGs) released into the culture medium as markers of inflammation and cartilage breakdown, respectively. [12]

IV. Conclusion and Future Perspectives

The 2-aminothiazole scaffold is undeniably a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. The ease of its synthesis and the facility for structural modification make it an attractive starting point for medicinal chemists. [3]Future research will likely focus on the development of highly selective aminothiazole derivatives to minimize off-target effects, a crucial consideration given that some aminothiazoles have been flagged as potential toxicophores. [2][13]The elucidation of novel mechanisms of action and the exploration of their efficacy in in vivo models will be paramount in translating the promise of these compounds from the laboratory to the clinic. The continued investigation into the structure-activity relationships of this versatile scaffold will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Ghorbani, M., Emami, S., & Asgari, D. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-